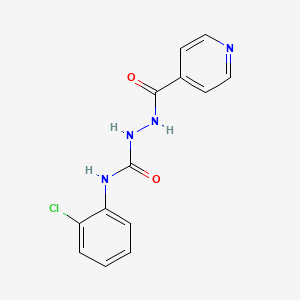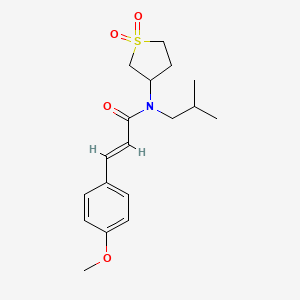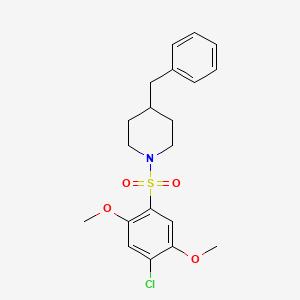
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide is a research chemical with the CAS number 904755-29-9 . It has a molecular formula of C13H11ClN4O2 and a molecular weight of 290.70 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide can be represented by the SMILES notation: C1=CC=C (C (=C1)NC (=O)NNC (=O)C2=CC=NC=C2)Cl .Physical And Chemical Properties Analysis
4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide has a molecular weight of 290.70 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Aplicaciones Científicas De Investigación
Environmental Fate and Detection
Research on semicarbazide highlights its environmental presence and the need for effective detection methods. Semicarbazide is known for its toxicity and has been detected in various environmental samples. Advanced detection techniques, such as HPLC-MS/MS, play a crucial role in monitoring its levels in the environment (Tian et al., 2021). This research underlines the importance of developing sensitive and accurate methods for detecting related compounds, including "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide".
Toxicity and Environmental Impact
The assessment of chlorophenols and their environmental impact offers insights into the potential risks associated with related chemical compounds. Chlorophenols are known to exert moderate to considerable toxic effects on both mammalian and aquatic life, depending on the specific compound and exposure levels. Their fate in the environment, including bioaccumulation and degradation pathways, has been extensively reviewed, highlighting the complex interactions within ecosystems (Krijgsheld & Gen, 1986). Understanding the toxicity and behavior of "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide" in similar contexts could be crucial for environmental protection.
Environmental Degradation Techniques
The degradation of chlorinated phenols through various techniques, including the use of zero valent iron and bimetallic systems, provides a framework for tackling pollution from such compounds. Research indicates that these systems can efficiently dechlorinate chlorophenols, suggesting potential strategies for mitigating the environmental impact of similar pollutants (Gunawardana, Singhal, & Swedlund, 2011). Exploring the applicability of these techniques to "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide" could be beneficial for environmental remediation efforts.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(pyridine-4-carbonylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2/c14-10-3-1-2-4-11(10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYWBBWIAKZHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2770011.png)
![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)
![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)
![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)
![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)